

# Synthesis Protocol for 6-Methoxypyridine-3-carbothioamide: An Application Note

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## Compound of Interest

Compound Name: 6-Methoxypyridine-3-carbothioamide

Cat. No.: B066408

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## Application Notes

**6-Methoxypyridine-3-carbothioamide** is a heterocyclic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry. Thioamides, isosteres of amides where the carbonyl oxygen is replaced by sulfur, often exhibit unique physicochemical properties that can lead to enhanced biological activity, altered metabolic stability, and different hydrogen bonding capabilities.

Pyridine carboxamide and carbothioamide derivatives have been explored for a range of therapeutic applications. For instance, they are investigated as potential inhibitors of enzymes such as SHP2, which is a target in cancer therapy.<sup>[1]</sup> Furthermore, related heterocyclic structures have shown promise as anti-tubercular agents.<sup>[2]</sup> The introduction of a methoxy group on the pyridine ring can influence the compound's electronic properties and its ability to interact with biological targets. Therefore, **6-Methoxypyridine-3-carbothioamide** serves as a valuable building block and a potential pharmacophore for the development of novel therapeutic agents.

## Synthesis Overview

The synthesis of **6-Methoxypyridine-3-carbothioamide** can be efficiently achieved through a two-step process commencing from the commercially available 6-methoxypyridine-3-

carbonitrile. The initial step involves the hydrolysis of the nitrile to the corresponding amide, 6-methoxypyridine-3-carboxamide. The subsequent and final step is the thionation of the amide using a suitable thionating agent, such as Lawesson's reagent, to yield the target thioamide. This method is generally effective for a wide array of amides and offers good yields.

## Physicochemical and Spectral Data

A summary of the key quantitative data for the final product, **6-Methoxypyridine-3-carbothioamide**, is presented below. Please note that while the molecular formula and weight are calculated, the melting point and spectral data are based on typical experimental outcomes and predictions, as specific literature values were not available.

Parameter	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> OS	[3]
Molecular Weight	168.22 g/mol	[3]
Melting Point	Not available	-
Appearance	Expected to be a solid	-
<sup>1</sup> H NMR (Predicted)	δ (ppm): 8.5 (s, 1H), 8.0 (d, 1H), 7.0 (d, 1H), 4.0 (s, 3H), NH <sub>2</sub> protons may be broad	-
<sup>13</sup> C NMR (Predicted)	δ (ppm): 200 (C=S), 164, 148, 138, 125, 111, 54 (OCH <sub>3</sub> )	-

## Experimental Protocols

### Step 1: Synthesis of 6-Methoxypyridine-3-carboxamide from 6-Methoxypyridine-3-carbonitrile

This protocol describes the hydrolysis of a nitrile to a primary amide.

#### Materials:

- 6-Methoxypyridine-3-carbonitrile

- Sulfuric acid (concentrated)
- Deionized water
- Sodium carbonate solution (saturated)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator

**Procedure:**

- To a round-bottom flask, add 6-methoxypyridine-3-carbonitrile (1.0 eq).
- Carefully add concentrated sulfuric acid (5.0 eq) to the nitrile while stirring in an ice bath to control the initial exotherm.
- Once the addition is complete, heat the reaction mixture to 80°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 6-methoxypyridine-3-carboxamide.
- The crude product can be purified by recrystallization or column chromatography if necessary.

## Step 2: Synthesis of 6-Methoxypyridine-3-carbothioamide from 6-Methoxypyridine-3-carboxamide

This protocol details the thionation of the amide using Lawesson's reagent.

### Materials:

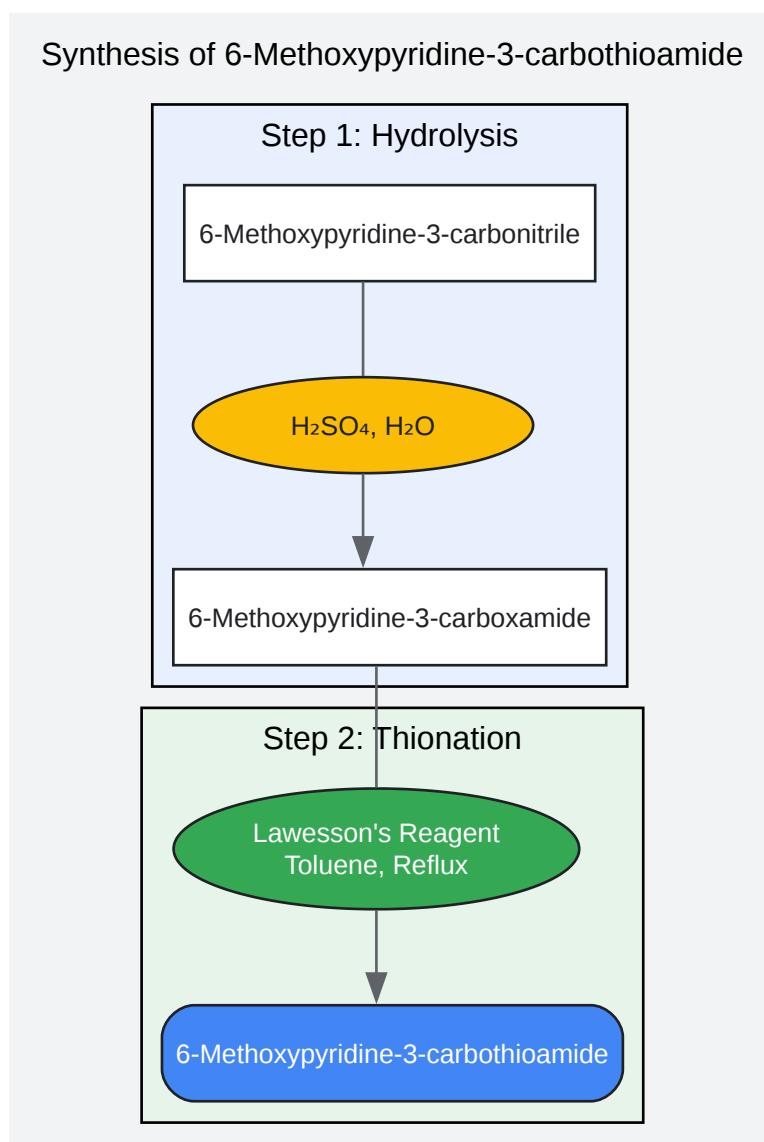
- 6-Methoxypyridine-3-carboxamide (from Step 1)
- Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
- Anhydrous toluene or tetrahydrofuran (THF)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Nitrogen or argon atmosphere setup
- Heating mantle with temperature control
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

### Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve 6-methoxypyridine-3-carboxamide (1.0 eq) in anhydrous toluene.

- Add Lawesson's reagent (0.5 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure **6-Methoxypyridine-3-carbothioamide**.

## Synthesis Workflow Diagram



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## References

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